2-[4-[4-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile
Description
2-[4-[4-[4-(Cyanomethyl)phenyl]phenyl]phenyl]acetonitrile (CAS: 7255-83-6), also known as 4,4'-biphenyldiacetonitrile, is a polyaromatic compound featuring a central biphenyl framework substituted with cyanomethyl groups. Its molecular formula is C₁₈H₁₂N₂, with a molecular weight of 256.31 g/mol. The compound’s structure consists of three interconnected phenyl rings, with two acetonitrile (-CH₂CN) groups positioned at terminal para-sites . This architecture confers unique electronic and steric properties, making it valuable in materials science, particularly as a precursor for organic semiconductors and metal-organic frameworks (MOFs) .
Properties
IUPAC Name |
2-[4-[4-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2/c23-15-13-17-1-5-19(6-2-17)21-9-11-22(12-10-21)20-7-3-18(4-8-20)14-16-24/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOBBJAIFIHGAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC=C(C=C2)C3=CC=C(C=C3)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway
This method involves sequential functionalization of aromatic precursors, followed by cyanomethylation. A representative route includes:
-
Synthesis of 4-(Chloromethyl)phenyl intermediates :
Starting with 4-(methylthio)benzyl alcohol, conversion to 4-(methylthio)benzyl chloride is achieved using hydrochloric acid. -
Cyanomethylation :
Reaction with alkali metal cyanides (e.g., NaCN) in polar aprotic solvents (e.g., DMSO) yields 4-(methylthio)phenylacetonitrile. -
Condensation with Aromatic Aldehydes :
The nitrile intermediate undergoes Knoevenagel condensation with aryl aldehydes (e.g., 4-formylbiphenyl) in the presence of Cs₂CO₃ or NaOMe, forming extended conjugated systems. -
Oxidation and Functionalization :
Final oxidation of methylthio groups to methylsulfonyl groups (using H₂O₂ or peracids) and subsequent hydrolysis/decarboxylation yield the target compound.
Key Conditions:
-
Catalysts : Cs₂CO₃ (for C–C bond formation), Pd(dppf)Cl₂ (for cross-coupling).
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Solvents : 1,4-Dioxane/mesitylene mixtures (4:1 v/v), DMF, or acetonitrile.
Knoevenagel Polycondensation for Conjugated Frameworks
Methodology
This approach constructs the triphenylbenzene core via Knoevenagel reactions between cyanomethyl-substituted arylacetonitriles and aromatic dialdehydes:
-
Core Formation :
1,3,5-Tris(4-cyanomethylphenyl)benzene (TCPB) is synthesized by reacting 1,3,5-tris(4-formylphenyl)benzene with excess phenylacetonitrile under basic conditions. -
Chain Extension :
TCPB undergoes polycondensation with bifunctional nitriles (e.g., 4,4'-biphenyldiacetonitrile) in the presence of Cs₂CO₃, forming extended π-conjugated networks.
Optimization Insights:
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Catalyst Specificity : Cs₂CO₃ outperforms other bases (e.g., Na₂CO₃, K₂CO₃) by stabilizing transition states via cation-π interactions.
-
Reaction Efficiency :
Microwave-Assisted Eco-Friendly Synthesis
Protocol
Microwave irradiation accelerates cyanomethylation and cyclization steps, reducing reaction times from hours to minutes:
Advantages:
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Solvent Sustainability : Glycerol replaces toxic solvents (e.g., DMF).
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Scalability : Continuous flow reactors enable gram-scale production.
Industrial-Scale Production via Continuous Flow Reactors
Process Overview
For large-scale synthesis, continuous flow systems enhance efficiency:
Economic Metrics:
-
Cost Efficiency : 30% reduction in solvent use compared to batch methods.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Multi-Step Condensation | 75–89 | 3–7 days | Moderate | High (toxic solvents) |
| Knoevenagel Reaction | 84–96 | 72 h | High | Moderate |
| Microwave-Assisted | 85–96 | 4–5 min | Low | Low (green solvents) |
| Continuous Flow | 90–95 | 6–8 h | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
2,2’-([1,1’:4’,1’‘-Terphenyl]-4,4’'-diyl)diacetonitrile can undergo various chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles such as cyanide ions, leading to the formation of addition products.
Substitution Reactions: The acetonitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include cyanide ions, and the reaction is typically carried out in polar solvents like DMF.
Substitution Reactions: Reagents such as alkyl halides or aryl halides can be used, often in the presence of a base to facilitate the substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition with cyanide ions would result in the formation of cyanohydrin derivatives.
Scientific Research Applications
Synthesis of Complex Molecules
In organic chemistry, this compound acts as a versatile intermediate for synthesizing various complex organic molecules. Its structure allows for functionalization through reactions such as Knoevenagel condensation, leading to the formation of conjugated organic frameworks (COFs) that exhibit high stability and crystallinity .
Case Study: Synthesis of COFs
A study demonstrated the use of 2-[4-[4-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile in synthesizing COFs that showed significant photoluminescent properties, achieving a quantum yield of up to 33% when fluorinated aldehyde ligands were used. These COFs were effective in photocatalytic oxidation reactions under visible light, showcasing their potential in renewable energy applications .
Molecular Engineering
Design of Molecular Devices
The compound is integral in molecular engineering for creating molecular devices and nanostructures. Its ability to form stable interactions with various substrates makes it suitable for applications in sensors and drug delivery systems .
Mechanism of Action
The unique structure of 2-[4-[4-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile allows it to interact with specific molecular targets, modulating their activity. This property is particularly useful in designing targeted therapies in medicinal chemistry, where selective binding can enhance therapeutic efficacy while minimizing side effects .
Mechanism of Action
The mechanism by which 2,2’-([1,1’:4’,1’‘-Terphenyl]-4,4’'-diyl)diacetonitrile exerts its effects, particularly in chemical sensing, involves nucleophilic addition reactions. For example, when used as a cyanide sensor, the cyanide ions add to the acetonitrile groups, leading to a change in the compound’s electronic structure and resulting in a detectable signal .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Structural Comparison of Acetonitrile Derivatives
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-[4-[4-[4-(Cyanomethyl)phenyl]phenyl]phenyl]acetonitrile (7255-83-6) | C₁₈H₁₂N₂ | 256.31 | Biphenyl core, terminal cyanomethyl |
| (4-Methoxyphenyl)acetonitrile (104-47-2) | C₉H₉NO | 147.18 | Methoxy (-OCH₃) at para-position |
| 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (352547-54-7) | C₁₁H₁₃NO₂ | 191.23 | Methoxyethoxy (-OCH₂CH₂OCH₃) chain |
| 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetonitrile | C₁₅H₁₉NO | 229.32 | Bulky tert-butyl, hydroxyl (-OH) |
| 2-[4-(Dimethylamino)phenyl]acetonitrile (34906-70-2) | C₁₀H₁₂N₂ | 160.22 | Dimethylamino (-N(CH₃)₂) group |
Key Observations:
- Steric Effects : The biphenyl core in the target compound introduces significant steric hindrance compared to simpler derivatives like (4-Methoxyphenyl)acetonitrile, which lacks extended aromatic systems .
- Electronic Effects: Electron-withdrawing cyanomethyl groups enhance electrophilicity at the benzylic position, facilitating nucleophilic substitutions. In contrast, electron-donating groups like methoxy or dimethylamino increase electron density, altering reactivity .
- Hydrogen Bonding: Hydroxyl and amino substituents (e.g., in 4-tert-butyl-2,6-dimethyl-3-hydroxyphenylacetonitrile) enable intramolecular hydrogen bonding, influencing crystallinity and solubility .
Physical and Chemical Properties
Table 2: Key Property Comparison
| Compound (CAS) | Melting Point (°C) | Solubility (Polar Solvents) | Stability Notes |
|---|---|---|---|
| 7255-83-6 | 220–225 (decomposes) | Low (highly aromatic) | Stable under inert conditions |
| 104-47-2 | 35–38 | High (due to -OCH₃) | Sensitive to oxidation |
| 352547-54-7 | Not reported | Moderate (polar chain) | Hydrolytically stable |
| 34906-70-2 | 90–92 | Moderate | Light-sensitive |
Research Findings:
- Thermal Stability : The biphenyl derivative (7255-83-6) exhibits higher thermal stability (decomposition >220°C) due to its rigid aromatic framework, whereas (4-Methoxyphenyl)acetonitrile melts at 35–38°C, reflecting weaker intermolecular forces .
- Solubility : Methoxyethoxy-substituted derivatives (e.g., 352547-54-7) show enhanced solubility in polar aprotic solvents like DMF, attributed to their flexible ether chains .
Table 3: Reactivity and Industrial Use
| Compound (CAS) | Key Reactivity | Applications |
|---|---|---|
| 7255-83-6 | Cross-coupling reactions (Suzuki, Heck) | MOF synthesis, organic electronics |
| 104-47-2 | Nucleophilic substitution (e.g., with Grignard reagents) | Pharmaceutical intermediates |
| 34906-70-2 | Condensation with carbonyl compounds | Dye synthesis, fluorescence probes |
Research Highlights:
- MOF Synthesis: The biphenyl derivative’s rigidity and dual cyanomethyl groups enable coordination with metal ions (e.g., Zn²⁺, Cu²⁺), forming porous frameworks for gas storage .
- Pharmaceutical Relevance : (4-Methoxyphenyl)acetonitrile is a precursor to antihypertensive agents, leveraging its para-substitution for targeted bioactivity .
- Crystal Engineering: Derivatives with hydrogen-bonding motifs (e.g., hydroxyl or amino groups) form well-defined crystal lattices, critical for X-ray diffraction studies .
Biological Activity
2-[4-[4-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile is a complex organic compound notable for its triphenylbenzene core and multiple cyanomethyl substituents. This structure enhances its electronic properties and potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : C₁₈H₁₄N₂
- Molecular Weight : Approximately 423.52 g/mol
- Structure : The compound features a triphenyl structure with cyanomethyl groups that enhance its reactivity and interaction capabilities.
The biological activity of 2-[4-[4-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile is primarily attributed to its ability to interact with various molecular targets through:
- Hydrogen Bonding : The nitrile groups can form hydrogen bonds, influencing enzyme activity.
- π-π Stacking Interactions : The aromatic rings facilitate interactions with biomolecules, potentially modulating receptor activities.
- Coordination with Metal Ions : The nitrile functionalities may coordinate with metal ions, affecting catalytic processes.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties. Below is a summary of key findings from recent studies:
Case Studies
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Antimicrobial Evaluation
A study evaluated the antimicrobial properties of derivatives similar to 2-[4-[4-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile. The compound demonstrated significant inhibitory effects against various pathogens, outperforming standard antibiotics in biofilm disruption assays. -
Anticancer Research
Another investigation focused on the anticancer potential of this compound, where it was found to inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest. The study highlighted the compound's ability to interact with specific cellular pathways involved in tumor progression.
Research Findings
Recent studies have provided insights into the biological mechanisms and therapeutic potentials of 2-[4-[4-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile:
- In Vitro Studies : Various assays demonstrated that the compound effectively inhibits bacterial growth and shows low toxicity to human cells, indicating its potential as a safe therapeutic agent.
- Structure-Activity Relationship (SAR) : Research on SAR revealed that modifications to the cyanomethyl groups significantly impact biological activity, suggesting avenues for further drug development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-[4-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis typically involves multi-step coupling reactions, such as Suzuki-Miyaura cross-coupling, to assemble the polyphenyl backbone. A key intermediate is 4-(cyanomethyl)phenylboronic acid, which undergoes palladium-catalyzed coupling with halogenated aryl precursors. Optimization requires precise control of catalyst loading (e.g., Pd(PPh₃)₄ at 1-5 mol%), solvent selection (toluene/ethanol mixtures), and temperature (80-110°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying aromatic proton environments and nitrile group integration. High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (e.g., [M+H]+ expected for C₂₃H₁₆N₂). Fourier-transform infrared spectroscopy (FTIR) identifies the C≡N stretch (~2240 cm⁻¹). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures <95% purity thresholds for research use .
Q. How can researchers mitigate discrepancies in reported physical properties (e.g., melting points, solubility)?
- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify melting point variations. Solubility profiles should be standardized using solvents like DMSO or THF under controlled temperatures (25°C ± 2°C). Cross-validate data against peer-reviewed databases (e.g., PubChem, ECHA) and replicate synthesis protocols to isolate batch-specific anomalies .
Advanced Research Questions
Q. What mechanistic insights guide the design of catalytic systems for synthesizing this compound’s derivatives?
- Methodological Answer : Computational modeling (DFT or molecular dynamics) predicts electron-deficient aryl halide reactivity in cross-coupling reactions. Catalyst selection (e.g., PdCl₂(dppf)) hinges on steric and electronic effects of substituents on the phenyl rings. Kinetic studies (e.g., in situ IR monitoring) reveal rate-limiting steps, such as oxidative addition of brominated intermediates. Ligand screening (e.g., XPhos vs. SPhos) optimizes yields in sterically hindered systems .
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar nitriles?
- Methodological Answer : Contradictions may stem from assay variability (e.g., cell line specificity or concentration ranges). Standardize in vitro bioassays (e.g., enzyme inhibition IC₅₀) using positive controls (e.g., known kinase inhibitors). Structure-activity relationship (SAR) studies should systematically modify substituents (e.g., replacing cyanomethyl with carboxyl groups) to isolate pharmacophore contributions. Meta-analyses of published datasets can identify confounding variables .
Q. What experimental frameworks are suitable for studying this compound’s environmental fate and ecotoxicity?
- Phase 1 : Determine logP (octanol-water partition coefficient) via shake-flask methods to assess bioaccumulation potential.
- Phase 2 : Conduct aerobic/anaerobic biodegradation studies (OECD 301 guidelines) using LC-MS/MS to track degradation products.
- Phase 3 : Evaluate acute toxicity in model organisms (e.g., Daphnia magna EC₅₀) under standardized OECD 202 protocols.
Computational tools like EPI Suite predict persistence and bioaccumulation scores .
Q. How can computational chemistry aid in predicting this compound’s reactivity in photochemical applications?
- Methodological Answer : Time-dependent DFT (TD-DFT) calculates excited-state properties, including absorption spectra (λmax) and singlet-triplet energy gaps. Solvent effects (e.g., acetonitrile vs. toluene) are modeled using polarizable continuum models (PCM). Validate predictions with experimental UV-Vis and fluorescence quenching studies. Collaborative benchmarking against crystallographic data (e.g., Cambridge Structural Database) refines computational parameters .
Data Contradiction and Validation
Q. What strategies validate conflicting reports on this compound’s thermal stability?
- Methodological Answer : Thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres quantifies decomposition thresholds. Isothermal stability studies (e.g., 24-hour holds at 150°C) coupled with post-stability NMR identify degradation pathways. Cross-reference with accelerated aging models (Arrhenius equation) to extrapolate long-term stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
